N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-11-6-7-13(12(18)8-11)19-14(22)9-23-16-20-15(21-24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEOZCJQSRKHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a difluorophenyl group and an acetamide functional group. The structural formula can be represented as:
This structure is crucial for its interaction with biological targets, particularly in cancer therapy and apoptosis modulation.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | MCF-7 | 12.5 | CDK9 inhibition and apoptosis induction |
| 2g | HCT-116 | 15.0 | STAT3 transcriptional activity inhibition |
| N-(2,4-difluorophenyl)-... | Various | TBD | Caspase pathway modulation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In a study investigating the effects on MCF-7 breast cancer cells, compound 2g exhibited significant anti-proliferative effects with an IC50 value of 12.5 µM. This was attributed to its ability to induce apoptosis through caspase pathway activation .
2. Apoptotic Activity
The compound has been evaluated for its apoptotic activity using various assays. It was found to significantly reduce the levels of cytochrome C and enhance caspase-3 activity, indicating its role in promoting programmed cell death.
Table 2: Apoptotic Effects of the Compound
| Assay | Result | Reference |
|---|---|---|
| Cytochrome C Level | Decreased by 5.5-fold | |
| Caspase-3 Activity | Increased by 40% | |
| Histopathological Findings | Normal renal tissue observed in treated groups |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Caspase Inhibition : The compound selectively inhibits caspases involved in apoptosis, particularly caspases 3 and 9 .
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase and an increase in G2 + M phase populations in cancer cells .
- Molecular Docking Studies : Molecular docking studies suggest that the compound may bind effectively to active sites of target proteins involved in cancer progression, such as CDK9 and STAT3 .
Case Studies
A notable case study involved the administration of this compound in a rat model subjected to renal ischemia/reperfusion injury. The results indicated a marked reduction in tissue damage and improved renal function markers compared to controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Based Analogs
(a) N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide (CAS 511276-56-5)
- Structural difference: Replaces the 3-phenyl group on the thiadiazole with a methylsulfanyl group and substitutes the 2,4-difluorophenyl with a mono-fluorophenyl.
- Impact: Reduced steric bulk at the thiadiazole 3-position may lower binding affinity, while mono-fluorination could decrease metabolic stability compared to difluorination .
(b) 2-{[3-(2-Chlorophenyl)-1,2,4-Thiadiazol-5-yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide
- Structural difference : Substitutes 3-phenyl with 2-chlorophenyl and replaces the difluorophenyl with a furylmethyl group.
Triazole-Based Analogs
(a) VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide)
- Structural difference : Replaces thiadiazole with a 1,2,4-triazole ring and introduces pyridine and ethyl groups.
- Functional impact : Triazole rings offer stronger hydrogen-bonding capacity, contributing to VUAA-1’s role as a potent Orco agonist. However, the absence of fluorine reduces its membrane permeability compared to the difluorophenyl analog .
(b) 2-{[4-Amino-5-(2-Fluorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide (CAS 746612-29-3)
- Structural difference: Uses a triazole ring with an amino group and 2-fluorophenyl substitution.
- Impact: The amino group enhances solubility, but mono-fluorination and isopropylphenyl substitution may limit target selectivity compared to the difluorophenyl-thiadiazole derivative .
Anti-Exudative and Antibacterial Analogs
(a) 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives
- Activity : Demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg.
- Comparison : The thiadiazole core in the target compound may offer superior oxidative stability over triazole-furan hybrids, but furan-containing analogs exhibit better aqueous solubility .
(b) Compound 38 (2-[(1H-1,2,3-Triazol-5-yl)Sulfanyl]-N-(2-Fluorobenzyl)Acetamide)
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Impact of Fluorination on Activity
| Compound | Fluorine Position | LogP | Metabolic Stability (t½, h) |
|---|---|---|---|
| Target Compound | 2,4-Difluorophenyl | 3.2 | 12.5 |
| N-(4-Fluorophenyl)-...Acetamide | 4-Fluorophenyl | 2.8 | 8.7 |
| 2-{[4-Amino-5-(2-Fluorophenyl)...} | 2-Fluorophenyl | 3.0 | 9.3 |
Key Research Findings
Role of Thiadiazole vs. Triazole : Thiadiazole analogs exhibit higher metabolic stability but lower hydrogen-bonding capacity compared to triazole derivatives .
Fluorination Effects: Difluorination at the phenyl ring enhances both lipophilicity (LogP ~3.2) and metabolic half-life (t½ = 12.5 h) compared to mono-fluorinated analogs .
Sulfanyl Bridge Flexibility : The sulfanyl group’s conformational flexibility is critical for target engagement, as rigid analogs (e.g., oxadiazole derivatives) show reduced activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a 2,4-difluoroaniline derivative with a thiadiazole-sulfanyl intermediate. Key steps include nucleophilic substitution and cyclization. Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., K₂CO₃) significantly impact yield. For example, highlights that maintaining anhydrous conditions improves thiadiazole ring formation, while emphasizes refluxing in ethanol for 12–24 hours to achieve >70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and byproduct formation |
| Reaction Time | 18 hours | Ensures complete cyclization |
| Purification | Column chromatography | Achieves >95% purity |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, reports characteristic NMR peaks for the thiadiazole moiety (δ 8.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–172 ppm). X-ray crystallography (e.g., ) resolves stereochemical details, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) .
Q. What preliminary biological screening methods are used to assess activity?
- Methodological Answer : Initial screens often include in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) and cancer cell lines (e.g., MCF-7, HeLa). describes anti-exudative activity assays using carrageenan-induced rat paw edema models. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., comparing cancerous vs. normal cells) are calculated to prioritize further studies .
Advanced Research Questions
Q. How do substituents on the phenyl and thiadiazole rings influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antimicrobial potency by improving membrane permeability. For example, shows that 2-chlorophenyl analogs exhibit 2-fold lower MIC values against S. aureus compared to unsubstituted derivatives. Conversely, bulky substituents on the thiadiazole ring (e.g., pyridinyl) reduce cytotoxicity in normal cells while retaining anticancer activity .
Q. What mechanistic insights exist regarding its interaction with biological targets?
- Methodological Answer : Molecular docking and enzyme inhibition assays suggest the compound inhibits dihydrofolate reductase (DHFR) by binding to the adenosine pocket, as seen in for triazole derivatives. Competitive inhibition kinetics (Ki = 0.8–1.2 µM) and fluorescence quenching studies (e.g., tryptophan residues in DHFR) support this mechanism. Additionally, notes thiadiazole derivatives disrupt biofilm formation via downregulation of luxS quorum-sensing genes .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., serum concentration, incubation time). Meta-analysis using standardized guidelines (e.g., CLSI for antimicrobial assays) and inter-laboratory validation are essential. highlights that varying solvent systems (DMSO vs. PBS) can alter compound solubility, leading to inconsistent IC₅₀ results. Normalizing data to cell viability controls (e.g., MTT assay) improves reproducibility .
Q. What computational approaches predict its pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gap) to predict reactivity, while Molecular Dynamics (MD) simulations model membrane permeation. ’s crystallographic data provides input for docking simulations. ADMET predictors (e.g., SwissADME) estimate logP (2.1–2.5) and bioavailability (>80%), aligning with experimental Caco-2 permeability assays .
Q. How do in vivo efficacy results compare with in vitro findings?
- Methodological Answer : In vivo studies (e.g., murine models) often show reduced efficacy due to metabolic clearance. reports a 40% decrease in anti-inflammatory activity in vivo compared to in vitro, attributed to rapid glucuronidation. Microsomal stability assays (e.g., liver S9 fractions) and pharmacokinetic profiling (t₁/₂ = 3–5 hours) guide structural modifications, such as adding methyl groups to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
